2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Description
2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a heterocyclic acetamide derivative characterized by a 1,2-oxazole core substituted at position 5 with a 4-chlorophenyl group. The acetamide moiety is further functionalized with a 2-(4-methoxyphenyl)ethyl chain. The 1,2-oxazole ring contributes to aromaticity and hydrogen-bonding capacity, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-25-18-8-2-14(3-9-18)10-11-22-20(24)13-17-12-19(26-23-17)15-4-6-16(21)7-5-15/h2-9,12H,10-11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNYIRJRKJVYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound could potentially affect a wide range of biochemical pathways.
Comparison with Similar Compounds
1,2,4-Triazole Derivatives
Triazole-containing analogs exhibit distinct electronic profiles due to the nitrogen-rich triazole ring. Key examples include:
Comparison with Target Compound :
- The triazole analogs feature a sulfur-containing sulfanyl linker, absent in the target compound, which may alter metabolic stability or binding kinetics.
- The 4-methoxyphenyl group in mirrors the target’s methoxy substituent but is positioned on the triazole ring rather than the acetamide side chain.
Oxadiazole and Oxazole Derivatives
Comparison with Target Compound :
Benzothiazole Derivatives
Benzothiazole-containing analogs from patent literature () include:
Comparison with Target Compound :
- The 4-methoxyphenyl group aligns with the target’s substituent but is directly attached to the acetamide.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of oxazole rings and coupling of the acetamide moiety. Key steps include:
- Cyclocondensation : Reacting 4-chlorobenzaldehyde derivatives with hydroxylamine to form the oxazole core .
- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the oxazole intermediate to the 4-methoxyphenethylamine group .
- Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or acetonitrile), and catalyst choice (e.g., NaHCO₃) significantly impact yield. Monitor progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1) .
Q. How can the compound’s structural integrity be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for aromatic proton signals (δ 7.2–8.1 ppm for chlorophenyl and methoxyphenyl groups) and methylene protons (δ 3.4–3.6 ppm for the ethylacetamide chain) .
- ¹³C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and oxazole carbons (~150–160 ppm) .
- IR : Stretching vibrations for C=O (~1650 cm⁻¹) and C-N (~1250 cm⁻¹) bonds .
- LC-MS : Verify molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₈ClN₂O₃: ~357.1 m/z) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial : Use broth microdilution assays (MIC against S. aureus or E. coli) with concentrations ranging from 1–100 µM .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa), comparing IC₅₀ values to cisplatin controls .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl or altering methoxy group position) .
- Bioisosteric Replacement : Replace the oxazole ring with triazole or thiazole to assess impact on target binding .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets like COX-2 or β-tubulin .
Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified receptors .
- Western Blotting : Assess downstream signaling pathways (e.g., apoptosis markers like caspase-3) in treated cells .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target binding .
Q. How can contradictory data in literature regarding biological efficacy be resolved?
- Methodological Answer :
- Experimental Replication : Repeat assays under standardized conditions (e.g., cell line authentication, serum-free media) .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
- Orthogonal Validation : Confirm activity via independent methods (e.g., CRISPR knockdown of suspected targets to verify specificity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
